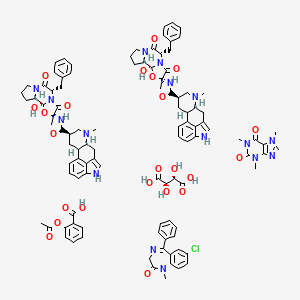
Biotinyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of biotin. It derives from a biotin. It is a conjugate acid of a biotinyl-CoA(4-).
Applications De Recherche Scientifique
1. Role in Plant Gene Expression Regulation
Biotinyl-CoA plays a significant non-catalytic role in regulating gene expression in plants. This was evidenced in a study on Arabidopsis, where biotin controlled the expression of the biotin-containing enzyme, methylcrotonyl-CoA (CoA) carboxylase. This regulation occurs through transcriptional, translational, and/or posttranslational modifications, affecting the accumulation of this enzyme and its isoforms in response to biotin depletion or metabolic signals (Che, Weaver, Wurtele, & Nikolau, 2003).
2. Essential for Metabolic Homeostasis in Humans
Biotinyl-CoA is crucial in human metabolism, acting as a cofactor for enzymes involved in gluconeogenesis, fatty acid metabolism, and amino acid catabolism. Its deficiency or disruption can lead to metabolic disorders and affects the transcription or protein expression of various proteins. Studies have also suggested that biotinyl-CoA is involved in biotinylation of histones and triggering transduction signaling cascades (Pacheco‐Alvarez, Solórzano-Vargas, & del Río, 2002).
3. Role in Biotin Degradation
Biotinyl-CoA synthetase, involved in biotin degradation, was studied in a biotin-degrading bacterium, Mycoplana sp. No. 166. The enzyme facilitates the stoichiometric conversion of biotin, ATP, and CoA into biotinyl-CoA, playing a pivotal role in biotin catabolism (Tanaka, Yamamoto, Izumi, & Yamada, 1986).
4. Application in Synthetic Biology
Biotinyl-CoA's role in biotin synthesis and its potential in synthetic biology is highlighted in studies on Bacillus subtilis BioW. This enzyme synthesizes high-value fatty acid thioesters, emphasizing the synthetic potential of biotinyl-CoA related enzymes in industrial and medical applications (Wang et al., 2017).
5. Involvement in Disease and Nutritional Deficiency
Studies on inherited defects of biotin metabolism in humans show that biotinyl-CoA's role is vital for normal protein, lipid, and carbohydrate metabolism. Deficiencies lead to multiple carboxylase deficiencies and severe metabolic disorders (Baumgartner & Suormala, 1999).
6. Importance in Animal Nutrition
Research indicates biotinyl-CoA's importance in animal nutrition. It acts as an essential cofactor for enzymes critical in fatty acid synthesis, amino acid catabolism, and the gluconeogenic pathway in animals (Westendorf, 2012).
Propriétés
Nom du produit |
Biotinyl-CoA |
|---|---|
Formule moléculaire |
C31H50N9O18P3S2 |
Poids moléculaire |
993.8 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanethioate |
InChI |
InChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
WNMONPKUDXWVKE-OLABLILRSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















